(3R)-2,3-dimethyl-4-nitrobutan-2-ol
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Overview
Description
(3R)-2,3-dimethyl-4-nitrobutan-2-ol: is an organic compound with a chiral center at the third carbon atom. This compound is characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) on a butane backbone. The stereochemistry of the molecule is specified by the (3R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-2,3-dimethyl-4-nitrobutan-2-ol can be achieved through various synthetic routes. One common method involves the nitration of 2,3-dimethylbutan-2-ol using a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: (3R)-2,3-dimethyl-4-nitrobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) under acidic conditions.
Major Products Formed:
Oxidation: Formation of 2,3-dimethyl-4-nitrobutan-2-one.
Reduction: Formation of (3R)-2,3-dimethyl-4-aminobutan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (3R)-2,3-dimethyl-4-nitrobutan-2-ol is used as a building block in organic synthesis. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for drug development.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications. Its unique chemical properties make it suitable for use in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (3R)-2,3-dimethyl-4-nitrobutan-2-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hydroxyl group may participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
(3S)-2,3-dimethyl-4-nitrobutan-2-ol: The enantiomer of the compound with the opposite stereochemistry at the chiral center.
2,3-dimethyl-4-nitrobutan-2-one: The oxidized form of the compound.
(3R)-2,3-dimethyl-4-aminobutan-2-ol: The reduced form of the compound.
Uniqueness: (3R)-2,3-dimethyl-4-nitrobutan-2-ol is unique due to its specific (3R) configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, biological activity, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
799812-09-2 |
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Molecular Formula |
C6H13NO3 |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(3R)-2,3-dimethyl-4-nitrobutan-2-ol |
InChI |
InChI=1S/C6H13NO3/c1-5(4-7(9)10)6(2,3)8/h5,8H,4H2,1-3H3/t5-/m1/s1 |
InChI Key |
PONVAVWGJGPMPF-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C[N+](=O)[O-])C(C)(C)O |
Canonical SMILES |
CC(C[N+](=O)[O-])C(C)(C)O |
Origin of Product |
United States |
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